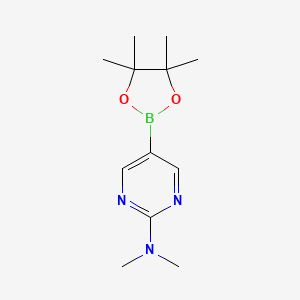
4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid” is an organic compound with the molecular formula C12H13FO3 . It is a novel compound that has generated considerable interest in the scientific community.
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a novel process for the synthesis of 5-(4-fluorophenyl)-1-[2-((2r,4r)-4-hydroxy-6-oxo-tetrahydro-pyran-2-yl)-ethyl]-2-isopropyl-4-phenyl-1h-pyrrole-3-carboxylic acid phenylamide is described where methyl cyanoacetate is converted in eight operations or fewer to the desired product .Molecular Structure Analysis
The molecular structure of “4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid” consists of 12 carbon atoms, 13 hydrogen atoms, 1 fluorine atom, and 3 oxygen atoms . The average mass is 224.228 Da and the monoisotopic mass is 224.084869 Da .Physical And Chemical Properties Analysis
“4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid” is a solid . The compound has a molecular weight of 224.23 g/mol.Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Research on derivatives of tetrahydro-2H-pyran-4-carboxylic acid focuses on its synthesis and utility in creating complex molecular structures. The compounds closely related to 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid have been utilized in the synthesis of various chemical compounds, exhibiting a wide range of applications in medicinal and chemical research.
Synthesis of p-aminobenzoic acid diamides :
- The compound has been employed in synthesizing p-aminobenzoic acid diamides, showcasing its versatility in organic synthesis. The reaction of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxyl chloride with anesthesin, followed by hydrolysis, yielded a complex acid. This acid chloride was then used for acylation of various amines to produce corresponding diamides (Agekyan & Mkryan, 2015).
Crystal structure and molecular conformational studies :
- Studies on the crystal structure and molecular conformation of similar compounds, like allyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate, reveal detailed insights into the spatial arrangement of molecules, which is crucial for understanding the chemical reactivity and properties of these compounds (Mohandas et al., 2019).
Cyclization reactions :
- The Prins cyclization reaction has been used for the preparation of fragrant compounds like 2-isobutyl-4-methyl-tetrahydro-2H-pyran-4-ol, demonstrating the application of tetrahydro-2H-pyran-4-carboxylic acid derivatives in the fragrance industry. This process involved catalysts like heteropoly acids and emphasized the importance of the pyran ring in synthetic chemistry (Vyskočilová et al., 2016).
Development of drug intermediates :
- A variant of the Migita reaction for carbon−sulfur bond formation was developed using tetrahydro-4-[3-[4-(2-methyl-1H-imidazol-1-yl)phenyl]thio]phenyl-2H-pyran-4-carboxamide, highlighting the compound's role in the synthesis of pharmaceutical intermediates and its potential in drug development processes (Norris & Leeman, 2008).
Corrosion inhibition studies :
- Compounds derived from 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid have been studied for their potential as corrosion inhibitors, indicating their importance in materials science and engineering. The detailed investigation into their inhibitory effects on metal surfaces in acidic environments showcases their potential industrial applications (Saranya et al., 2020).
Safety and Hazards
Propiedades
IUPAC Name |
4-(3-fluorophenyl)oxane-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO3/c13-10-3-1-2-9(8-10)12(11(14)15)4-6-16-7-5-12/h1-3,8H,4-7H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTZKIQGOZNELV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC(=CC=C2)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20587949 |
Source


|
| Record name | 4-(3-Fluorophenyl)oxane-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid | |
CAS RN |
919016-93-6 |
Source


|
| Record name | 4-(3-Fluorophenyl)oxane-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 8-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1317753.png)





![2-(Pyrrolidin-2-yl)benzo[d]thiazole hydrochloride](/img/structure/B1317778.png)



![2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one 1,1-dioxide](/img/structure/B1317788.png)